3-Chlorohexanedinitrile

Antiviral synthesis Nucleoside analog Heterocycle formation

Select 3-Chlorohexanedinitrile for its indispensable bifunctional architecture, which is explicitly validated in Beecham Group PLC patent JPS61227583A for constructing purine antiviral analogs like ganciclovir. The C3 chlorine provides a unique SN2-reactive site, while terminal nitriles enable orthogonal cyclization or reduction—a dual reactivity profile impossible to replicate with unsubstituted dinitriles. With a commercial purity of ≥95% and proven scalability under phase-transfer catalysis, this intermediate is the definitive choice for medicinal chemistry and process R&D.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
Cat. No. B8039175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorohexanedinitrile
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC(CC(CC#N)Cl)C#N
InChIInChI=1S/C6H7ClN2/c7-6(3-5-9)2-1-4-8/h6H,1-3H2
InChIKeyQPTHKESVLVWVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorohexanedinitrile – Sourcing Guide for a Chlorinated Dinitrile Intermediate in Heterocyclic and Antiviral Synthesis


3-Chlorohexanedinitrile (molecular formula C₆H₇ClN₂, molecular weight 142.58 g/mol) is a chlorinated aliphatic dinitrile compound bearing both a chloro substituent and two nitrile functional groups. It is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, particularly nitrogen-containing heterocycles and antiviral nucleoside analogs. Commercial availability is typically at ≥95% purity with long-term storage recommended in cool, dry conditions . The compound serves as a key building block in patented synthetic routes to purine derivatives and related heterocyclic systems [1].

Why Generic Dinitrile Substitution Fails – Functional Specificity of 3-Chlorohexanedinitrile in Regioselective Transformations


Generic substitution of 3-chlorohexanedinitrile with unsubstituted dinitriles or alternative halogenated nitriles is scientifically unsound due to the unique combination of (1) a reactive chloro leaving group positioned at C3 enabling nucleophilic displacement, and (2) two nitrile groups capable of participating in cyclization, reduction, or hydrolysis reactions. Unlike simple alkyl dinitriles such as hexanedinitrile (adiponitrile) or even the 3-oxo analog, the presence and specific C3 position of the chloro substituent in 3-chlorohexanedinitrile enables regioselective heterocycle formation that cannot be replicated by substitution with other in-class compounds [1]. The chlorine atom provides a defined site for SN2-type transformations while the terminal nitriles remain available for orthogonal synthetic manipulations—a dual functionality that unsubstituted dinitriles or alternative chloro-nitriles with different chain lengths cannot provide in the same synthetic sequence. The following evidence section quantifies where these functional differences translate to measurable performance advantages.

3-Chlorohexanedinitrile Comparative Evidence – Quantified Differentiation Against Structural Analogs


Patent-Specific Intermediate for Antiviral Purine Derivatives vs. Generic Alkyl Dinitriles

3-Chlorohexanedinitrile is explicitly claimed and utilized as a chlorinated intermediate in the Beecham Group PLC patent JPS61227583A for the preparation of 9-(substituted)purine derivatives with antiviral activity, including ganciclovir-related structures. The compound reacts with a chlorinating agent in the presence of a phase-transfer catalyst containing chloride ions to yield the target heterocyclic product [1]. In contrast, unsubstituted hexanedinitrile lacks the chloro leaving group required for the key nucleophilic displacement step in this patented route, while alternative chloro-nitriles with different chain lengths (e.g., 4-chlorobutanenitrile) produce different ring sizes or fail to position both nitrile groups appropriately for the subsequent cyclization. No direct comparative yield data is published in the open literature; the differentiation resides in the patent's explicit selection of 3-chlorohexanedinitrile as the sole dinitrile intermediate enabling this specific antiviral synthetic pathway.

Antiviral synthesis Nucleoside analog Heterocycle formation Ganciclovir precursor Purine chemistry

Molecular Weight and Elemental Composition Differentiation vs. 3-Oxohexanedinitrile Analog

3-Chlorohexanedinitrile (C₆H₇ClN₂, MW 142.58 g/mol) differs from its closest structural analog, 3-oxohexanedinitrile (C₆H₆N₂O, MW 122.12 g/mol) , by substitution of an oxygen atom with a chlorine atom and the presence of an additional hydrogen. This Cl-for-O substitution yields a molecular weight increase of 20.46 g/mol (16.8% higher) and introduces a chlorine atom (24.9% by weight) that serves as a leaving group for nucleophilic substitution chemistry. The 3-oxo analog, lacking a good leaving group at the C3 position, is limited to carbonyl-based chemistry (e.g., condensation, reduction) rather than nucleophilic displacement.

Molecular properties Elemental analysis Halogenated nitrile Chlorinated dinitrile Oxo-dinitrile comparison

Functional Group Configuration – Dual Nitrile Retention with Chloro Displacement Site

The structural configuration of 3-chlorohexanedinitrile preserves both terminal nitrile groups while introducing a chloro substituent at the C3 position [1]. This arrangement enables sequential orthogonal transformations: the chloro group can undergo nucleophilic displacement (SN2) to introduce nitrogen, oxygen, or carbon nucleophiles at C3, while the nitrile groups remain available for subsequent reduction to amines, hydrolysis to carboxylic acids, or participation in cyclization reactions. By contrast, 3-oxohexanedinitrile features a ketone carbonyl at C3 that lacks leaving group capacity . Unsubstituted hexanedinitrile (adiponitrile, C₆H₈N₂) lacks any reactive functionality at C3 entirely [2].

Nucleophilic substitution Leaving group chemistry Bifunctional intermediate SN2 reactivity Orthogonal functionality

Patent-Validated Phase-Transfer Catalysis Compatibility

The Beecham patent JPS61227583A specifically describes a process wherein 3-chlorohexanedinitrile (or its precursor dinitrile) is reacted under phase-transfer catalysis (PTC) conditions using a catalyst containing chloride ions [1]. This patented methodology validates the compound's compatibility with PTC—a scalable industrial technique that facilitates reactions between immiscible phases, reduces solvent usage, and enables milder reaction conditions compared to traditional homogeneous approaches. While no direct comparative PTC efficiency data exists for other dinitriles in this specific context, the patent's explicit teaching of PTC conditions establishes a documented industrial processing advantage.

Phase-transfer catalysis Chloride ion catalysis Patent synthesis Heterocyclic preparation Industrial scalability

Commercial Purity Benchmarking – ≥95% Standard for Research-Grade Material

Commercially available 3-chlorohexanedinitrile is supplied at a minimum purity specification of 95% . This purity standard is consistent with research-grade intermediates in this structural class and provides a verifiable quality benchmark for procurement decisions. Comparable halogenated nitrile intermediates (e.g., 3-oxohexanedinitrile, 4-chlorobutyronitrile) are also typically offered at ≥95% purity, placing 3-chlorohexanedinitrile within the expected commercial quality tier for specialty synthetic intermediates.

Purity specification Quality control Research-grade Commercial availability Procurement standard

3-Chlorohexanedinitrile – Validated Application Scenarios for Research Procurement


Synthesis of 9-(Substituted) Purine Derivatives for Antiviral Drug Discovery

3-Chlorohexanedinitrile serves as a chlorinated dinitrile intermediate in the patented preparation of 9-(substituted) purine derivatives with antiviral activity, including ganciclovir-related nucleoside analogs. The compound undergoes reaction with a chlorinating agent under phase-transfer catalysis conditions to construct the purine heterocyclic core [1]. This application scenario is specifically validated by the Beecham Group PLC patent JPS61227583A, which explicitly claims the use of this dinitrile intermediate. Researchers engaged in antiviral nucleoside analog development should prioritize this compound over unsubstituted dinitriles, which lack the required chloro leaving group for this patented synthetic pathway.

Nucleophilic Displacement at C3 for Diversified Heterocycle Construction

The chloro substituent at the C3 position of 3-chlorohexanedinitrile provides a defined site for SN2-type nucleophilic displacement reactions while preserving both terminal nitrile groups for subsequent transformations [1]. This bifunctional architecture enables sequential orthogonal chemistry: the chloro group can be displaced by nitrogen, oxygen, or carbon nucleophiles, after which the intact nitrile groups undergo reduction, hydrolysis, or cyclization. This reactivity profile is unavailable in the 3-oxo analog (which lacks leaving group capacity) and unsubstituted hexanedinitrile (which lacks any C3 reactive functionality) [2].

Phase-Transfer Catalyzed Heterocycle Synthesis with Industrial Scalability Potential

The patented synthetic methodology employing 3-chlorohexanedinitrile under phase-transfer catalysis (PTC) conditions using chloride-containing catalysts [1] establishes a documented pathway for heterocycle formation with potential industrial scalability. PTC offers advantages including reduced solvent volumes, milder reaction conditions, and simplified workup procedures compared to traditional homogeneous reactions. This validated compatibility with PTC methodology distinguishes 3-chlorohexanedinitrile from uncharacterized dinitrile intermediates and supports its selection for process chemistry development where scalable conditions are a procurement consideration.

Building Block for Halogenated Nitrile Libraries in Medicinal Chemistry

As a chlorinated C6 dinitrile with 95% commercial purity [1], 3-chlorohexanedinitrile provides medicinal chemists with a defined molecular scaffold for constructing halogenated nitrile libraries. The compound's molecular weight (142.58 g/mol) and elemental composition (24.9% Cl by weight) [1] position it as a intermediate-weight building block suitable for fragment-based and diversity-oriented synthesis approaches targeting nitrogen-containing heterocyclic chemical space. The chlorine atom offers a handle for further diversification via metal-catalyzed cross-coupling or nucleophilic aromatic substitution after appropriate scaffold elaboration.

Quote Request

Request a Quote for 3-Chlorohexanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.